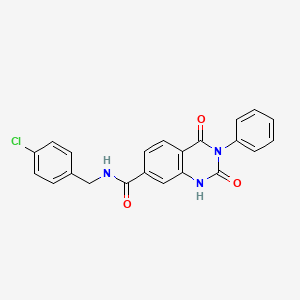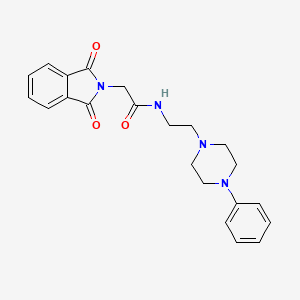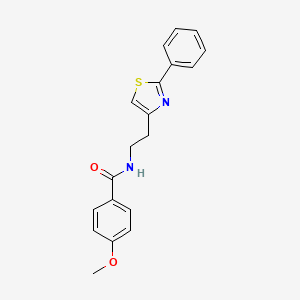methanone CAS No. 309276-74-2](/img/structure/B2751265.png)
[4-(1,3-Benzothiazol-2-yl)piperazino](4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,3-Benzothiazol-2-yl)piperazinomethanone” is a chemical compound with the molecular formula C19H19N3OS . It is a derivative of benzothiazole and piperazine .
Synthesis Analysis
The synthesis of benzothiazole-piperazine derivatives involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of piperazine derivatives has been achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(1,3-Benzothiazol-2-yl)piperazinomethanone” consists of a benzothiazole ring attached to a piperazine ring via a nitrogen atom, and a methylphenyl group attached to the piperazine ring via a methanone group .科学的研究の応用
Antimicrobial and Antitubercular Activities
- Synthesis and Antimicrobial Activity of Pyridine Derivatives : Compounds structurally similar to "4-(1,3-Benzothiazol-2-yl)piperazinomethanone" have been synthesized and evaluated for their antimicrobial properties. These derivatives showed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
- New Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure , has been identified as a promising new anti-mycobacterial chemotype. Several compounds from this class exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low micromolar range, suggesting significant potential for the development of new anti-tuberculosis therapies (Pancholia et al., 2016).
Synthesis and Structural Analysis
- Novel Bioactive Heterocycles Synthesis : Another study involved the synthesis of a compound with a similar structure, which was then evaluated for antiproliferative activity. The structural characterization included various spectral analyses, and the compound demonstrated interesting biological properties (Prasad et al., 2018).
Biological Activity and Drug Development
- Apoptosis Inducing and Tubulin Polymerization Inhibition : Derivatives of the chemical structure have been explored for their cytotoxic activity against cancer cell lines and their ability to inhibit tubulin polymerization. One study found that certain analogs induced apoptosis in cancer cells and inhibited colony formation, indicating potential as anticancer agents (Manasa et al., 2020).
These studies underscore the significant interest in "4-(1,3-Benzothiazol-2-yl)piperazinomethanone" and its derivatives for various scientific and medicinal applications, particularly in the development of new antimicrobial and anticancer therapies. The ongoing research into these compounds reflects their potential utility in addressing some of the critical challenges in drug development and disease treatment.
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUFHCHSODULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-yl)piperazino](4-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

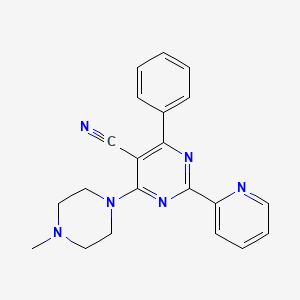
![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)
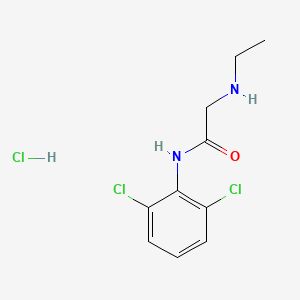
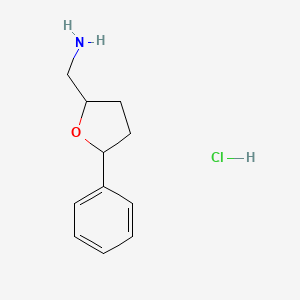
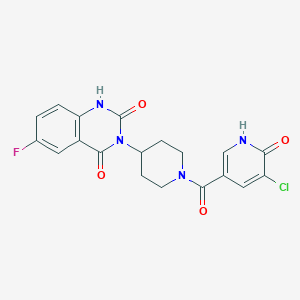
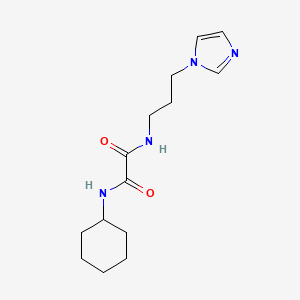
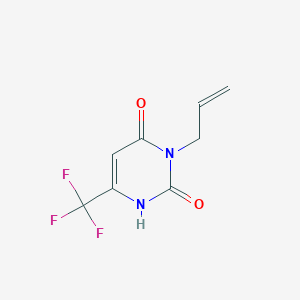
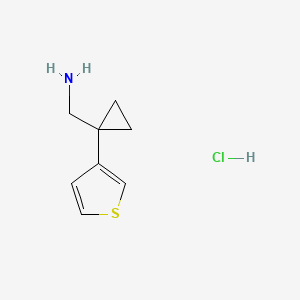
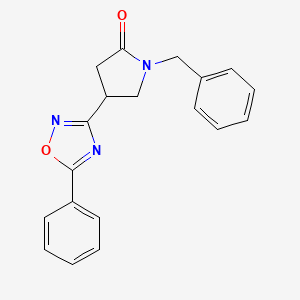
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)
